1-(Trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane
Overview
Description
Synthesis Analysis
The synthesis of this compound involves introducing trifluoromethoxy groups onto the ethane scaffold. One notable method is the reaction of nitrogen-heterocycles with trifluoromethyl triflate . Trifluoromethyl triflate serves as both a precursor to [OCF3]− and a bifunctional reagent, rendering the heteroarene more electrophilic and facilitating the delivery of the trifluoromethoxy group .
Chemical Reactions Analysis
Scientific Research Applications
Electrochemical Properties
- Physical and Electrochemical Properties : A study by Nambu et al. (2016) explored the properties of fluorinated dialkyl ethers like 1-(2-fluoroethoxy)-2-(2,2,2-trifluoroethoxy)ethane (FETFEE), highlighting its high relative permittivity and low viscosity compared to linear carbonates. The use of FETFEE improved the discharge capacity of a Li | LiCoO2 coin cell, indicating its potential in electrochemical applications (Nambu, Matsushita, Takehara, & Sasaki, 2016).
Chemical Synthesis and Reactions
- Polyfluorocycloalkenes Reactions : Plevey and Talbot (1977) reported on the reactions of perfluorocycloalkenes with 1-ethoxy-1-(2-hydroxyethoxy) ethane in the presence of base, leading to the formation of acid-labile acetals, further hydrolyzed to 1-(2-hydroxyethoxy) perfluorocycloalkenes (Plevey & Talbot, 1977).
- Trifluoromethoxylation of Aliphatic Substrates : Marrec et al. (2010) described a method for the trifluoromethoxylation of aliphatic substrates, a crucial process in the synthesis of aliphatic trifluoromethyl ethers, highlighting the significance of 1-(trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane in chemical synthesis (Marrec, Billard, Vors, Pazenok, & Langlois, 2010).
Application in Organic Molecules Synthesis
- Synthesis of Novel Fluoroether-Substituted Phthalocyanines : Gürol, Gümüş, and Ahsen (2012) conducted research on the synthesis of fluoroether-substituted phthalocyanines, emphasizing the role of compounds like this compound in the formation of novel materials with potential applications in electronics or photonics (Gürol, Gümüş, & Ahsen, 2012).
Catalytic and Supramolecular Applications
- Catalytic Oxidative Trifluoromethoxylation : A study by Qi, Chen, and Liu (2017) developed a catalytic method for the trifluoromethoxylation of allylic C-H bonds using a palladium catalyst. This process is crucial for synthesizing allylic trifluoromethoxy derivatives, which can be used in various organic syntheses and potentially in drug development (Qi, Chen, & Liu, 2017).
- Supramolecular Liquid-Crystalline Networks : Kihara, Kato, Uryu, and Fréchet (1996) explored the self-assembly of multifunctional hydrogen-bonding molecules, including derivatives of this compound, to create supramolecular liquid-crystalline networks. These networks have potential applications in material science and nanotechnology (Kihara, Kato, Uryu, & Fréchet, 1996).
Properties
IUPAC Name |
1-(trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O3/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGBIHJOMIKXFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)(F)F)OCCOC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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